Product packaging for N,N-Dimethyl-1-piperidin-3-ylmethanamine(Cat. No.:CAS No. 254905-65-2; 90203-05-7)

N,N-Dimethyl-1-piperidin-3-ylmethanamine

Cat. No.: B2547121
CAS No.: 254905-65-2; 90203-05-7
M. Wt: 142.246
InChI Key: QOVQVKFKBHWTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Piperidine (B6355638) Derivatives within Contemporary Organic Chemistry Research

The piperidine motif is a ubiquitous structural element found in a vast array of natural products, pharmaceuticals, and agrochemicals. As a saturated six-membered heterocycle containing a nitrogen atom, the piperidine ring system provides a versatile scaffold that can be readily functionalized to modulate biological activity and pharmacokinetic properties. In contemporary organic chemistry research, the synthesis and application of piperidine derivatives remain a focal point due to their proven track record in successful drug candidates. The conformational flexibility of the piperidine ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, makes it an attractive component for designing molecules that can effectively interact with biological targets.

Overview of the N,N-Dimethyl-1-piperidin-3-ylmethanamine Scaffold in Chemical Science

The this compound scaffold presents a unique combination of a chiral center at the 3-position of the piperidine ring and a basic dimethylamino group. This arrangement provides a key structural fragment that can be incorporated into larger molecules to influence their solubility, basicity, and binding interactions with biological macromolecules. Its role as a chemical intermediate is particularly significant in the synthesis of targeted therapeutic agents. For instance, it has been identified as a key reactant in the preparation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of enzymes involved in DNA repair and a target for cancer therapy. google.comgoogle.com Furthermore, this scaffold has been utilized in the development of new antibacterial compounds, specifically pyridino[2,3-b]indole derivatives, highlighting its versatility in addressing different therapeutic areas. google.com

Rationale for Comprehensive Academic Investigation of this compound Systems

A comprehensive investigation into the synthesis and reactivity of this compound and its derivatives is crucial for expanding its application in drug discovery and development. Understanding its conformational preferences, reactivity profiles, and the structure-activity relationships of molecules containing this scaffold can lead to the design of more potent and selective therapeutic agents. The documented use of this compound in the synthesis of PARP inhibitors and antibacterial agents provides a strong rationale for its continued exploration as a valuable tool in the arsenal (B13267) of medicinal chemists.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 90203-05-7
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Synonyms Dimethyl-piperidin-3-ylmethyl-amine, 3-(Dimethylaminomethyl)piperidine

Research Applications of this compound

The utility of this compound as a building block is evident in its application in the synthesis of various biologically active compounds.

Application AreaTarget Compound ClassTherapeutic Significance
Oncology Amide-substituted indazole and benzotriazole (B28993) derivativesPARP Inhibitors for cancer therapy google.comgoogle.com
Infectious Diseases Pyridino[2,3-b]indole compoundsNovel antibacterial agents google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B2547121 N,N-Dimethyl-1-piperidin-3-ylmethanamine CAS No. 254905-65-2; 90203-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-piperidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVQVKFKBHWTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009248
Record name N,N-Dimethyl-1-(piperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90203-05-7
Record name N,N-Dimethyl-1-(piperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Pathways of N,n Dimethyl 1 Piperidin 3 Ylmethanamine

Transformation Reactions of the Piperidine (B6355638) Core

The piperidine ring of N,N-Dimethyl-1-piperidin-3-ylmethanamine is a focal point for various chemical transformations, including oxidative and reductive processes that modify the heterocyclic core.

Oxidative Processes and Corresponding Product Formation

The oxidation of piperidine derivatives can lead to the formation of various products, including N-oxides. A variety of oxidation procedures are known to convert piperidinyl precursors to their corresponding N-oxyl radicals. researchgate.net For instance, the oxidation of N,N,N,2,2,6,6‐heptamethyl‐piperidine‐4‐ammonium (B1175870) chloride to water-soluble N‐oxyl radicals has been studied comparatively. researchgate.net While direct oxidation studies on this compound are not extensively detailed in the provided results, the general reactivity of piperidine rings suggests that it would be susceptible to oxidation, potentially at the piperidine nitrogen, to form the corresponding N-oxide. The specific conditions of the oxidation would dictate the final product distribution.

Reductive Conversions to Saturated Amines

The piperidine ring is already a saturated amine. However, reductive processes are crucial in the synthesis of substituted piperidines from pyridine (B92270) precursors. Catalytic hydrogenation is a fundamental method for this transformation. For example, various pyridine derivatives have been hydrogenated to the corresponding piperidines using a heterogeneous cobalt catalyst. nih.gov Rhodium catalysts have also been shown to be effective for the synthesis of 3-substituted piperidines. nih.govmdpi.com Another approach involves the reductive transamination of pyridinium (B92312) salts to N-aryl piperidines, which proceeds through the reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, followed by hydrolysis and reductive amination. nih.gov

Nucleophilic Substitution Reactions at the Piperidine Nitrogen Center

The nitrogen atom of the piperidine ring in this compound is nucleophilic and can participate in substitution reactions. These reactions are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby modifying the compound's properties. For instance, the reaction of piperidine with activated aryl substrates in nucleophilic aromatic substitution (SNA) reactions has been studied. nih.gov The mechanism often involves the formation of an addition intermediate, followed by deprotonation. nih.gov

Formation of Schiff Base Derivatives from Related Aminomethyl Piperidines

Schiff bases, characterized by the -N=CH- functional group, are synthesized through the condensation of primary amines with aldehydes or ketones. uobasrah.edu.iq While this compound is a tertiary amine and cannot form a Schiff base directly from its exocyclic amino group, related primary aminomethyl piperidines readily undergo this reaction. For example, 4-aminomethyl piperidine reacts with various aldehydes in the presence of a catalytic amount of glacial acetic acid to form Schiff bases. ijacskros.com This reaction is confirmed by the disappearance of the -NH2 proton signal and the appearance of a new signal for the -CH=N- proton in the NMR spectrum. ijacskros.com The synthesis of Schiff bases can be catalyzed by organic bases like piperidine. nih.gov

Advanced Derivatization for Tailored Molecular Architectures

The derivatization of the piperidine scaffold is a key strategy for the synthesis of complex molecules with specific functionalities.

Incorporating Substituted Aryl Groups into Piperidine Derivatives

The introduction of aryl groups into the piperidine ring is a common strategy in medicinal chemistry. nih.gov One method to achieve this is through the synthesis of N-(hetero)aryl piperidines from pyridinium salts. chemrxiv.org This approach involves a pyridine ring-opening and ring-closing process via Zincke imine intermediates. chemrxiv.org Another strategy for synthesizing 4-aryl 4-acyl piperidine derivatives utilizes indium metal. google.com Furthermore, palladium-catalyzed Buchwald-Hartwig and copper-mediated Ullmann–Goldberg C–N coupling reactions are versatile methods for accessing N-arylated piperidines. nih.gov

Functionalization for Heterocyclic Hybrid Systems (e.g., s-triazine, imidazo[2,1-b]thiazole)

The structural framework of this compound, featuring both a secondary amine within the piperidine ring and a tertiary amine in the dimethylaminomethyl group, presents a versatile scaffold for the synthesis of complex heterocyclic hybrid systems. The nucleophilic nature of the piperidine nitrogen is a key reactive site for derivatization, enabling its incorporation into various heterocyclic cores, such as s-triazine and imidazo[2,1-b]thiazole (B1210989), which are of significant interest in medicinal chemistry.

Synthesis of s-Triazine Derivatives

The construction of s-triazine-based hybrid systems often utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a foundational building block. The reactivity of the chlorine atoms on the triazine ring allows for a stepwise nucleophilic substitution, which can be controlled by temperature. This controlled reactivity enables the sequential introduction of different nucleophiles, including the piperidine nitrogen of this compound.

The general synthetic approach involves the reaction of cyanuric chloride with this compound. The substitution of the first chlorine atom typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. This allows for the synthesis of mono-, di-, and tri-substituted s-triazine derivatives.

For instance, the reaction of one equivalent of this compound with cyanuric chloride at 0 °C would predominantly yield the monosubstituted product, 2-chloro-4,6-bis(this compound)-1,3,5-triazine. Subsequent reaction with another nucleophile at room temperature could then displace a second chlorine atom, leading to a dissymmetric s-triazine derivative. If an excess of this compound is used and the reaction temperature is elevated, the trisubstituted product can be obtained.

Table 1: Hypothetical Reaction Conditions for s-Triazine Derivatives of this compound

ProductReactantsStoichiometry (Compound:Cyanuric Chloride)Temperature
MonosubstitutedThis compound, Cyanuric Chloride1:10 °C
DisubstitutedThis compound, Cyanuric Chloride2:1Room Temperature
TrisubstitutedThis compound, Cyanuric Chloride3:1>80 °C

This table presents a generalized reaction scheme based on the known reactivity of amines with cyanuric chloride.

Synthesis of Imidazo[2,1-b]thiazole Derivatives

The imidazo[2,1-b]thiazole scaffold is a prominent bicyclic heterocyclic system. The functionalization of this compound to incorporate this system has been demonstrated in the synthesis of potent and selective COX-2 inhibitors.

A key example is the synthesis of N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine. orgsyn.orgresearchgate.net The synthesis of this hybrid molecule involves a multi-step process. The core imidazo[2,1-b]thiazole ring system is first constructed. orgsyn.orgresearchgate.net Starting from 4-(methylthio)acetophenone, a sequence of reactions including Friedel-Crafts acylation, oxidation to the sulfone, and bromination affords α-bromo-4-(methylsulfonyl)acetophenone. orgsyn.orgresearchgate.net This intermediate is then reacted with 2-aminothiazole (B372263) to yield the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole core. orgsyn.orgresearchgate.net

The final functionalization step to introduce the N,N-dimethyl-methanamine moiety is achieved through a Mannich-type reaction. The 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole is treated with formaldehyde (B43269) and dimethylamine (B145610) to introduce the dimethylaminomethyl group at the C-5 position of the imidazo[2,1-b]thiazole ring. orgsyn.orgresearchgate.net

Table 2: Synthesis of a Functionalized Imidazo[2,1-b]thiazole Derivative

StepStarting MaterialReagentsProduct
16-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazoleFormaldehyde, DimethylamineN,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine

This derivatization pathway highlights how the N,N-dimethylaminomethyl portion of a molecule structurally related to this compound can be appended to a pre-formed heterocyclic system to create complex, functionalized molecules.

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 1 Piperidin 3 Ylmethanamine and Its Analogs

Elucidation of Molecular Structure via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. Through the application of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the atomic connectivity and spatial arrangement of N,N-Dimethyl-1-piperidin-3-ylmethanamine can be constructed.

Application of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR Techniques

The structural assignment of this compound is achieved through a combination of 1D and 2D NMR experiments. ipb.pt The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. mdpi.com

In the ¹H NMR spectrum, distinct signals are expected for the N-methyl protons, the methylene (B1212753) bridge protons, and the various protons on the piperidine (B6355638) ring. The chemical shifts of the piperidine ring protons are influenced by their axial or equatorial positions and their proximity to the nitrogen atom and the dimethylaminomethyl substituent. chemicalbook.com

The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the N-methyl carbons, the methylene bridge carbon, and the five carbons of the piperidine ring. The chemical shifts of the piperidine carbons C-2 and C-6 are particularly sensitive to the nature of the N-alkyl group. researchgate.net

To definitively assign these proton and carbon signals, 2D NMR techniques are employed. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which protons are attached to which carbons. For instance, the signals for the N-methyl protons in the ¹H spectrum will show a correlation to the N-methyl carbon signal in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is invaluable for piecing together the molecular skeleton. For example, the N-methyl protons would be expected to show correlations to the methylene bridge carbon, and the methylene bridge protons would show correlations to the C-3 and C-4 carbons of the piperidine ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key HMBC Correlations (Predicted)
N(CH₃)₂~2.2~45.0CH₂ (exocyclic)
CH₂ (exocyclic)~2.3-2.4~60.0N(CH₃)₂, C3, C4
H3~1.8-2.0~35.0CH₂ (exocyclic), C2, C4, C5
H2, H6~2.0-2.9 (axial/equatorial)C2: ~55.0, C6: ~46.0C3, C4, C5
H4, H5~1.2-1.8 (axial/equatorial)C4: ~25.0, C5: ~30.0C2, C3, C6

Stereochemical Assignment through Advanced NMR Analysis

The carbon atom at position 3 of the piperidine ring (C3) is a stereocenter, meaning this compound can exist as two enantiomers (R and S). Advanced NMR techniques can be instrumental in determining the relative and absolute stereochemistry of such chiral molecules, often through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. ipb.pt

The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can provide stereochemical information. For instance, the coupling constants between H3 and the protons on C2 and C4 will differ depending on their dihedral angles, which is dictated by the conformation of the piperidine ring and the orientation of the substituent. In piperidine systems, trans-diaxial protons typically exhibit larger coupling constants compared to axial-equatorial or equatorial-equatorial protons. ipb.pt By analyzing these coupling patterns, the preferred conformation of the dimethylaminomethyl group (axial vs. equatorial) can be inferred.

NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other (typically <5 Å). An NOE between the proton at C3 and specific protons on the piperidine ring can help establish their relative orientation and confirm the stereochemical assignment. ipb.pt

Vibrational Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

The FTIR spectrum of this compound is characterized by several key absorption bands:

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups on the piperidine ring and the dimethylamino moiety.

C-N Stretching: The stretching vibrations for the aliphatic C-N bonds of the tertiary amines are typically found in the 1000-1250 cm⁻¹ region.

CH₂ Bending: Characteristic scissoring and rocking vibrations for the CH₂ groups of the piperidine ring appear in the 1400-1480 cm⁻¹ range.

N-H Stretching: In the case of the dihydrochloride (B599025) salt form, a broad absorption band would be expected in the 2400-3000 cm⁻¹ region, corresponding to the N⁺-H stretching of the piperidinium (B107235) and dimethylammonium ions. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2950-2800StretchingAliphatic C-H
1480-1400Bending (Scissoring/Rocking)CH₂
1250-1000StretchingC-N (Tertiary Amine)
3000-2400 (for salt form)Stretching (Broad)N⁺-H (Ammonium ion)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. csic.es Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places).

For this compound, the molecular formula is C₈H₁₈N₂. nih.gov The calculated monoisotopic mass for the neutral molecule is 142.146998583 Da. nih.gov When analyzed by HRMS using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated form, [M+H]⁺, with the molecular formula C₈H₁₉N₂⁺.

The theoretical exact mass for this protonated ion is 143.15427. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula C₈H₁₈N₂, ruling out other possible elemental compositions that might have the same nominal mass.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

To date, a public crystal structure for the free base of this compound has not been reported. However, analysis is often performed on a stable, crystalline salt form, such as the dihydrochloride. nih.gov An SCXRD analysis of such a crystal would reveal:

Unambiguous Stereochemistry: The absolute configuration (R or S) of the chiral center at C3 can be determined.

Piperidine Ring Conformation: The analysis would show whether the piperidine ring adopts a chair, boat, or twist-boat conformation. For most piperidine derivatives, a chair conformation is energetically favored.

Substituent Orientation: The precise orientation (axial or equatorial) of the dimethylaminomethyl group on the piperidine ring would be established.

Intermolecular Interactions: The crystal packing is dictated by intermolecular forces such as hydrogen bonds (e.g., from the N⁺-H donors to the chloride counter-ions) and van der Waals interactions, all of which would be precisely mapped. mdpi.com

The data obtained from SCXRD serves as the ultimate benchmark for validating molecular structures proposed by other methods like NMR spectroscopy and computational modeling. nih.gov

Computational Chemistry and Molecular Modeling of N,n Dimethyl 1 Piperidin 3 Ylmethanamine Systems

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. These methods solve the Schrödinger equation, or an approximation of it, for a given molecular system.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. For piperidine (B6355638) derivatives, DFT calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as ionization potential and electron affinity. scilit.comjksus.org

In the context of N,N-Dimethyl-1-piperidin-3-ylmethanamine, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves finding the arrangement of atoms that minimizes the total energy of the system. The choice of the functional (e.g., B3LYP, WB97XD) and the basis set (e.g., 6-311++G**) is crucial for obtaining accurate results. jksus.org Once the optimized geometry is obtained, various electronic properties can be calculated.

Table 1: Representative Data from DFT Calculations on Piperidine Derivatives

Property Description Typical Calculated Values for Piperidine Systems
Total Energy The sum of the kinetic and potential energies of all particles in the molecule. Varies depending on the specific derivative and level of theory.
Dipole Moment A measure of the separation of positive and negative charges in a molecule. Can range from low to high values depending on substituents and conformation.

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Beyond the standard electronic structure calculations, more advanced analyses can provide deeper insights into the nature of chemical bonding and non-covalent interactions within a molecule. For a molecule like this compound, which contains both covalent bonds and the potential for intramolecular hydrogen bonding, these methods are particularly valuable.

Techniques such as the Electron Localization Function (ELF) and the analysis of the Reduced Density Gradient (RDG) are used to visualize and quantify the nature of chemical bonds and weak interactions. scilit.com ELF provides a measure of the likelihood of finding an electron in a given region of space, which helps to distinguish between covalent bonds, lone pairs, and the core shells of atoms. The RDG analysis, on the other hand, is particularly adept at identifying and characterizing non-covalent interactions, such as van der Waals forces and hydrogen bonds. scilit.com These analyses can reveal subtle details about the intramolecular forces that govern the conformation and reactivity of this compound.

Molecular Dynamics Simulations for Conformational Analysis

This compound, with its flexible piperidine ring and rotatable side chain, can exist in multiple conformations. The piperidine ring itself can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. nih.govias.ac.in The orientation of the dimethylaminomethyl substituent can also vary, leading to a complex conformational landscape.

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of a molecule over time. In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule's trajectory over a period of time, MD can reveal the preferred conformations, the energy barriers between them, and the dynamics of conformational changes. For substituted piperidines, MD simulations can elucidate the equilibrium between different chair and boat conformations and the influence of substituents on this equilibrium. ias.ac.in

Table 2: Key Conformational Features of Substituted Piperidines Investigated by MD Simulations

Feature Description Relevance to this compound
Ring Conformation The geometry of the piperidine ring (e.g., chair, boat, twist). The chair conformation is typically the most stable for piperidine rings. ias.ac.in
Substituent Orientation The position of the substituent on the ring (axial or equatorial). The dimethylaminomethyl group can adopt either an axial or equatorial position, with the equatorial position generally being more stable.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (General Principles)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques widely used in drug discovery and medicinal chemistry to predict the biological activity of molecules and to study their interactions with biological targets. For piperidine derivatives, which are common scaffolds in many pharmaceuticals, these methods are of great importance.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). The goal of molecular docking is to find the binding mode of a ligand in the active site of a receptor and to estimate the strength of the binding affinity.

Molecular docking simulations are instrumental in identifying the key interactions between a ligand and its receptor, which are collectively known as the ligand binding motif. For a molecule like this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the potential interactions. These interactions can include:

Hydrogen bonds: The nitrogen atoms in the piperidine ring and the dimethylamino group can act as hydrogen bond acceptors, while the N-H group of the piperidine ring can act as a hydrogen bond donor.

Hydrophobic interactions: The carbon skeleton of the piperidine ring and the methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding site.

Electrostatic interactions: The charged or polar groups on the molecule can form favorable electrostatic interactions with charged or polar residues in the receptor.

By analyzing the docked poses, researchers can identify the specific amino acid residues that are crucial for binding and understand the structural basis for the ligand's activity.

The conformation of a ligand plays a critical role in its ability to bind to a receptor. A molecule must adopt a specific three-dimensional shape, often referred to as the bioactive conformation, to fit into the binding site and form favorable interactions. As discussed in the context of molecular dynamics, this compound can exist in multiple conformations.

The conformational flexibility of the piperidine ring and its substituents can have a significant impact on binding affinity. nih.gov For example, the preference for an axial or equatorial orientation of the dimethylaminomethyl group could be a determining factor in how well the molecule fits into a particular binding pocket. Computational studies that explore the conformational energy landscape of the ligand and how this is altered upon binding to the receptor are crucial for understanding the structure-activity relationship and for designing more potent and selective ligands.

N,n Dimethyl 1 Piperidin 3 Ylmethanamine As a Synthetic Intermediate and Building Block in Complex Chemical Syntheses

Role in the Construction of Advanced Heterocyclic Scaffolds (e.g., Pyrazolopyrimidines)

N,N-Dimethyl-1-piperidin-3-ylmethanamine, while a versatile synthetic intermediate, is not commonly documented as a direct precursor in the construction of advanced heterocyclic scaffolds like pyrazolopyrimidines in readily available scientific literature. The synthesis of pyrazolopyrimidines, which are structural analogs of biogenic purines, typically involves the fusion of a pyrazole (B372694) ring with a pyrimidine (B1678525) ring. researchgate.net Common synthetic strategies include the cyclocondensation of aminopyrazoles with 1,3-dielectrophilic species or the reaction of pyrazoles with pyrimidine precursors. researchgate.net

While direct utilization of this compound in these classical pyrazolopyrimidine syntheses is not apparent, its structural motifs could hypothetically be incorporated. For instance, a substituted piperidine (B6355638) moiety can be a feature in the final pyrazolopyrimidine derivative, often introduced to modulate pharmacological properties. google.comchemicalbook.com In such cases, the piperidine-containing fragment is typically introduced through nucleophilic substitution reactions on a pre-formed pyrazolopyrimidine core.

Theoretically, the secondary amine of the piperidine ring in a derivative of this compound (after potential dealkylation or if starting from a precursor) could act as a nucleophile. This could be leveraged in reactions with a suitably functionalized pyrimidine to construct a fused system, although this is not a standard approach for creating the pyrazolopyrimidine core itself. More commonly, simple amines or hydrazines are employed in the initial ring-forming steps. organic-chemistry.org The presence of the dimethylaminomethyl side chain would add complexity to such a strategy, potentially requiring protecting group chemistry to avoid side reactions.

Precursor for the Synthesis of Multicyclic and Bridged Systems (e.g., Azabicyclo[3.2.1]octanes)

The azabicyclo[3.2.1]octane framework is a key structural feature in a variety of biologically active natural products and synthetic compounds. beilstein-journals.org The synthesis of this bridged system often relies on intramolecular cyclization strategies. While there is no direct evidence in the reviewed literature of this compound being used as a precursor for azabicyclo[3.2.1]octanes, its core piperidine structure is the foundation of this bicyclic system.

The construction of the azabicyclo[3.2.1]octane skeleton from a piperidine derivative would necessitate the formation of a new carbon-carbon or carbon-nitrogen bond to create the bridging ethylene (B1197577) or ethanamine linkage. Hypothetically, this could be achieved through several strategic approaches starting from a derivative of this compound:

Intramolecular Cyclization: A suitable functional group could be introduced at the C-5 position of the piperidine ring. This functional group could then participate in an intramolecular cyclization with the piperidine nitrogen or another functional group on a side chain to form the bicyclic structure.

Ring-Closing Metathesis: Introduction of appropriate alkenyl side chains at the C-3 and N-1 positions of the piperidine ring could, in principle, be followed by a ring-closing metathesis reaction to form the bridged system.

Mannich-type Reactions: An intramolecular Mannich reaction involving the piperidine nitrogen, a functionalized side chain, and an appropriate carbonyl compound could be envisioned as a pathway to construct the azabicyclo[3.2.1]octane core.

It is important to note that the existing N,N-dimethylaminomethyl group at the C-3 position would need to be considered in any synthetic plan. It could potentially be modified to participate in the cyclization or might need to be temporarily protected or removed. The development of synthetic routes to azabicyclo[3.2.1]octanes is an active area of research, with a focus on stereocontrolled methods. beilstein-journals.org

Strategies for Stereoselective Synthesis Utilizing Chiral Piperidine-3-ylmethanamine Intermediates

The development of stereoselective syntheses for chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. ajchem-a.com Chiral this compound can be accessed from enantiomerically pure 3-aminopiperidine precursors. nih.gov The stereocenter at the C-3 position of the piperidine ring is crucial for the biological activity of many therapeutic agents.

Several strategies have been developed for the asymmetric synthesis of 3-aminopiperidine derivatives, which are direct precursors to chiral this compound. A prominent and industrially relevant approach involves the use of transaminases.

Enzymatic Asymmetric Amination:

One of the most efficient methods for producing chiral 3-aminopiperidines is the asymmetric amination of a prochiral ketone, such as 1-Boc-3-piperidone. nih.gov This biotransformation utilizes ω-transaminases, which can selectively produce either the (R)- or (S)-enantiomer of the corresponding amine with high enantiomeric excess. nih.gov The process is attractive for its mild reaction conditions and high selectivity. researchgate.netgoogle.com

Enzyme TypeSubstrateProductEnantiomeric Excess (ee)
(R)-selective ω-transaminase1-Boc-3-piperidone(R)-3-amino-1-Boc-piperidine>99%
(S)-selective ω-transaminase1-Boc-3-piperidone(S)-3-amino-1-Boc-piperidine>99%

Once the chiral 3-amino-1-Boc-piperidine is obtained, it can be readily converted to chiral this compound through standard synthetic transformations. This would involve N-methylation of the 3-amino group and removal of the Boc protecting group, followed by N-methylation of the piperidine nitrogen. Alternatively, the 3-aminomethylpiperidine can be synthesized first, followed by exhaustive methylation.

Other Stereoselective Approaches:

Besides enzymatic methods, other strategies for the stereoselective synthesis of substituted piperidines include:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine (B92270) derivatives can lead to chiral piperidines.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries can direct the stereochemical outcome of reactions to form the piperidine ring.

Resolution of Racemates: Classical resolution of a racemic mixture of 3-aminopiperidine derivatives can also be employed to obtain the desired enantiomer.

These methods provide access to a range of chiral piperidine-3-ylmethanamine intermediates, which are valuable building blocks for the synthesis of complex, biologically active molecules. chemicalbook.combeilstein-journals.org

Industrial Scale-Up Considerations for Intermediate Production

The industrial-scale production of this compound, or its precursors like 3-aminomethylpiperidine, requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. chemimpex.com The synthesis of piperidine derivatives is a significant area of industrial chemistry due to their widespread use in the pharmaceutical and agrochemical sectors. ajchem-a.comnih.gov

Route Selection and Process Optimization:

For large-scale synthesis, the chosen synthetic route should be robust, high-yielding, and utilize readily available and inexpensive starting materials. google.com The synthesis of 3-aminomethylpiperidine, a key precursor, can be achieved by the reduction of nipecotamide (B1220166) (piperidine-3-carboxamide). chemicalbook.com

A common laboratory method involves the use of lithium aluminum hydride (LiAlH4) for this reduction. chemicalbook.com However, for industrial scale-up, the use of LiAlH4 presents several challenges:

Safety: LiAlH4 is highly reactive and pyrophoric, requiring specialized handling and equipment.

Cost: It is a relatively expensive reagent for large-scale production.

Work-up: The quenching and work-up procedures for LiAlH4 reactions can be cumbersome and generate large amounts of waste.

Therefore, alternative, safer, and more economical reduction methods are often sought for industrial applications. These may include catalytic hydrogenation, which utilizes hydrogen gas and a metal catalyst (e.g., Raney nickel, rhodium, or ruthenium). While requiring high-pressure reactors, catalytic hydrogenation is often more atom-economical and generates less waste.

Considerations for Scale-Up of Enzymatic Processes:

The use of transaminases for the synthesis of chiral 3-aminopiperidine precursors is a green and sustainable approach that is amenable to industrial scale-up. google.com Key considerations for industrializing an enzymatic process include:

Enzyme Stability and Cost: The operational stability of the enzyme is crucial for its cost-effective use. Immobilization of the enzyme on a solid support can enhance its stability and allow for its reuse over multiple batches. nih.gov

Cofactor Regeneration: Many transaminases require a cofactor, such as pyridoxal-5'-phosphate (PLP), which needs to be efficiently regenerated or used in catalytic amounts to minimize costs.

Downstream Processing: The isolation and purification of the product from the aqueous reaction medium must be efficient and scalable. This may involve extraction, crystallization, or chromatography.

Process Safety and Environmental Impact:

Regardless of the chosen route, a thorough process safety assessment is required to identify and mitigate any potential hazards, such as runaway reactions, handling of flammable solvents, or exposure to toxic reagents. The environmental impact of the process is also a critical consideration, with a focus on minimizing waste generation and using greener solvents and reagents where possible. google.com The development of a successful industrial-scale process for this compound production hinges on a careful balance of economic, safety, and environmental factors.

ParameterLaboratory Scale (e.g., LiAlH4 Reduction)Industrial Scale (e.g., Catalytic Hydrogenation)
Reagents LiAlH4, dry solventsH2 gas, metal catalyst
Equipment Standard glasswareHigh-pressure reactors
Safety High reactivity of LiAlH4Handling of flammable H2 gas under pressure
Cost Higher reagent costHigher initial capital investment for equipment
Waste Aluminum salts from work-upMinimal, catalyst can often be recycled

Ligand Chemistry and Metal Complexation Studies Involving N,n Dimethyl 1 Piperidin 3 Ylmethanamine Derivatives

Coordination Modes and Ligand Properties of Piperidinylmethanamine Scaffolds

Piperidinylmethanamine scaffolds, including N,N-Dimethyl-1-piperidin-3-ylmethanamine and its derivatives, are versatile ligands in coordination chemistry. Their ability to coordinate with metal ions stems from the presence of multiple donor atoms, primarily nitrogen atoms within the piperidine (B6355638) ring and the methanamine side chain. The specific coordination mode depends on the ligand's structure and the metal center involved.

The electronic properties of these ligands can be tuned by introducing different substituents on the piperidine ring or the side chain. This modification can affect the ligand's σ-donor and π-acceptor capabilities, which in turn influences the stability and reactivity of the resulting metal complexes. researchgate.net For example, N-alkylation of amine ligands can decrease the stability constants of their metal ion complexes and stabilize lower valent states of the metal. researchgate.net

Synthesis and Characterization of Transition Metal Complexes with this compound Derivatives (e.g., Copper, Zinc, Ruthenium)

The synthesis of transition metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govekb.eg The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Copper Complexes: Copper(II) complexes have been synthesized by reacting derivatives of this compound with copper(II) salts like copper(II) chloride dihydrate. nih.govnih.gov Characterization is often performed using Fourier-transform infrared spectroscopy (FTIR) to identify the coordination of the ligand to the metal center, and UV-Vis spectroscopy to study the electronic transitions. nih.govinorgchemres.org For some complexes, thermogravimetric analysis (TGA) has been used to study their thermal stability. inorgchemres.org

Zinc Complexes: Zinc(II) complexes with related N-donor ligands have been synthesized and characterized. nih.govnih.gov These syntheses often involve the reaction of zinc salts with the ligand at elevated temperatures. nih.gov Characterization techniques include elemental analysis, FTIR, and single-crystal X-ray diffraction to elucidate the molecular structures. nih.gov

Ruthenium Complexes: Ruthenium(II) complexes with similar polypyridylamine ligands have been prepared from precursors like Ru(PhCN)₄Cl₂ or Ru(dmso)₄Cl₂. researchgate.net The resulting complexes are often characterized by NMR spectroscopy (¹H, ¹³C) and X-ray crystallography to determine their coordination geometry. researchgate.netnih.gov

The table below summarizes the synthesis and characterization of some transition metal complexes with related piperidine and amine-containing ligands.

MetalLigand TypeSynthesis MethodCharacterization Techniques
Copper(II)N-(pyridin-2-ylmethyl)butan-2-amineReaction of ligand with metal halide. inorgchemres.orgFT-IR, UV-Vis, TGA, DFT. inorgchemres.org
Zinc(II)Pyridine-2,5-dicarboxylic acid N-oxide and 2,2′-bipyridineReaction of zinc salts with ligands at elevated temperature. nih.govElemental analysis, FT-IR, TGA, X-ray diffraction. nih.gov
Ruthenium(II)N,N-bis(2-pyridylmethyl)anilineReaction of Ru(PhCN)₄Cl₂ with the ligand. researchgate.netX-ray crystallography. researchgate.net

Structural Analysis of Metal-Ligand Coordination Geometries

Copper Complexes: The crystal structures of copper(II) complexes with N,N-dimethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine, a related ligand, have been determined. nih.gov These studies revealed that the ligand can act as a tridentate NNN donor, leading to various coordination geometries around the copper(II) center. nih.gov In some instances, distorted square planar or square-pyramidal geometries are observed. researchgate.netinorgchemres.org For example, in a complex with a N-(pyridin-2-ylmethyl)butan-2-amine ligand, a distorted square planar geometry was confirmed. inorgchemres.org

Zinc Complexes: Structural analysis of zinc(II) complexes with N-donor ligands has shown a variety of coordination numbers and geometries, often resulting in monomeric, dimeric, or polymeric structures. nih.gov For instance, zinc complexes with pyridine-N-oxide ligands have been synthesized and their structures determined by X-ray diffraction, revealing tetrahedral coordination geometries. rsc.org

Ruthenium Complexes: The coordination geometry of ruthenium(II) complexes with polypyridylamine ligands has been extensively studied. For example, the crystal structure of Ru(phdpa)₂₂, where phdpa is N,N-bis(2-pyridylmethyl)aniline, shows the ligand coordinating in a facial mode. researchgate.net In other ruthenium complexes with tetradentate tris(2-pyridylmethyl)amine (B178826) (tpa) ligands, the ligand can coordinate in different ways, sometimes acting as a tetradentate and other times as a tridentate ligand. researchgate.net

The following table presents structural data for selected transition metal complexes.

ComplexMetal CenterCoordination GeometryKey Structural Features
[LCuBr₂] (L = N-(pyridin-2-ylmethyl)butan-2-amine)Copper(II)Distorted square planar. inorgchemres.orgCoordination through nitrogen atoms of the ligand. inorgchemres.org
[Zn(bpy)Cl(Hpydco)]·2H₂O (H₂pydco = pyridine-2,5-dicarboxylic acid N-oxide, bpy = 2,2′-bipyridine)Zinc(II)Distorted trigonal bipyramidal. nih.govCoordination via N-oxide oxygen and carboxylate oxygen. nih.gov
Ru(phdpa)₂₂ (phdpa = N,N-bis(2-pyridylmethyl)aniline)Ruthenium(II)Octahedral. researchgate.netFacial coordination of the tridentate ligand. researchgate.net

Redox Chemistry of Metal Complexes with this compound Ligands

The electrochemical properties of transition metal complexes with ligands similar to this compound have been investigated using techniques like cyclic voltammetry. nih.gov This technique provides information about the oxidation and reduction potentials of the metal center and the ligand.

For some nickel(II) complexes with macrocyclic amine ligands, electrochemical oxidation leads to the formation of trivalent nickel species. researchgate.net In other systems, such as those with N-heterocyclic carbene ligands decorated with amino groups, the oxidation can be ligand-based, generating a radical cation on the ligand. nih.gov

In the case of certain nickel and zinc complexes with redox-active dipyridyl-containing ligands, cyclic voltammetry shows two one-electron oxidation processes that are ligand-based. frontiersin.org These oxidations can lead to changes in the ligand's structure and electronic properties, which in turn affect the metal's coordination environment and ligand field splitting. frontiersin.org The presence of an aromatic π-ligand in some ruthenium complexes can stabilize the Ru(II) oxidation state, preventing rapid oxidation to Ru(III). nih.gov

Catalytic Applications of N,n Dimethyl 1 Piperidin 3 Ylmethanamine and Its Metal Complexes

Organocatalytic Roles of Piperidine (B6355638) and Its Derivatives

Piperidine and its derivatives are among the most important heterocyclic amines used in organic synthesis and are particularly prominent in organocatalysis. researchgate.netnih.gov Their basic nature allows them to act as Brønsted or Lewis bases, facilitating a wide range of chemical reactions. These compounds are integral to the design of pharmaceuticals and are found in numerous alkaloids. ijnrd.org

The organocatalytic utility of the piperidine framework is demonstrated in various transformations, including:

Michael Additions: Piperidine can catalyze the Michael addition of nitroalkanes to α,β-unsaturated ketones, a key step in the synthesis of γ-nitro ketones with high enantioselectivity. researchgate.net

Cascade Reactions: They are employed in cascade reactions, such as the aza-Cope/aza-Prins cyclization, to produce more complex piperidine derivatives. researchgate.net

Domino Reactions: Polysubstituted piperidines can be synthesized through domino Michael addition/aminalization processes catalyzed by piperidine-derived structures like O-TMS protected diphenylprolinol. acs.org

Intramolecular Cyclizations: The piperidine ring itself can be formed via organocatalytic intramolecular reactions, such as aza-Michael additions, to yield enantiomerically enriched substituted piperidines. nih.gov

The catalytic activity of these derivatives often stems from the nitrogen atom within the piperidine ring, which can activate substrates through hydrogen bonding or by acting as a proton shuttle. The stereochemical outcome of these reactions can be controlled by using chiral piperidine derivatives, which create a chiral environment around the reacting species. mdpi.com

Metal-Catalyzed Reactions Mediated by N,N-Dimethyl-1-piperidin-3-ylmethanamine-Derived Ligands

While this compound contains two potential nitrogen donor sites (the ring nitrogen and the exocyclic dimethylamino group), making it a candidate for forming chelate complexes with metal centers, specific literature detailing its use in the following reactions is limited. However, the principles of catalysis by structurally related piperidine-containing ligands provide a strong basis for understanding its potential applications.

N-alkylation of amines is a fundamental transformation in organic chemistry, producing compounds that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov Metal complexes are often employed to catalyze these reactions, offering higher selectivity and efficiency compared to traditional methods that use toxic alkylating agents like alkyl halides or dimethyl sulfate. nih.gov

Catalytic systems using bimetallic nanoparticles, for example, have proven effective for the selective N-methylation of aromatic and aliphatic amines using dimethyl carbonate (DMC) as a green alkylating agent. nih.gov In such systems, the catalyst facilitates the conversion of amines into their corresponding N-methylated products with high selectivity. While specific data on this compound complexes for this purpose is not detailed in the reviewed literature, ligands containing amine functionalities are crucial for stabilizing the metal center and modulating its reactivity. The bidentate nature of this compound could be harnessed to create stable and efficient metal catalysts for C-N bond-forming reactions, such as the Chan-Lam coupling, where copper complexes with N,N,N-tridentate ligands have shown excellent activity. mdpi.com

Table 1: Example of Catalytic N-Methylation of Benzylamine with DMC nih.gov
CatalystTemperature (°C)Time (h)Conversion (%)Selectivity to N-Methylated Product (%)
CuO NPs15046775
ZrO₂ NPs15045263
Cu-Zr BNPs (1:2)15048489
Cu-Zr BNPs (1:2)18049291

Data illustrates the performance of various nanoparticle catalysts in a model N-alkylation reaction. Cu-Zr BNPs (Copper-Zirconium Bimetallic Nanoparticles) show enhanced activity and selectivity.

Metal complexes featuring nitrogen-based ligands are extensively used as initiators for the polymerization of various monomers, including methyl methacrylate (B99206) (MMA) and rac-lactide (rac-LA).

Polymerization of Methyl Methacrylate (MMA): The controlled polymerization of MMA is crucial for producing polymers with defined molecular weights and narrow molecular weight distributions (polydispersity, Đ). rsc.org Lewis pair polymerization (LPP), utilizing a Lewis base and a Lewis acid, has emerged as an effective strategy. In these systems, ligands containing nitrogen and phosphorus atoms have been successful. For instance, pyridinylidenaminophosphines (PyAPs) as Lewis bases combined with organoaluminum compounds as Lewis acids catalyze MMA polymerization with high activity and control, yielding polymers with ultrahigh molecular weight and narrow polydispersity. rsc.org The role of the ligand is to activate the monomer and stabilize the propagating species.

Ring-Opening Polymerization of Rac-lactide (rac-LA): The ring-opening polymerization (ROP) of rac-lactide is a primary method for producing polylactide (PLA), a biodegradable and biocompatible polymer. The stereochemistry of the resulting polymer is highly dependent on the catalyst used. nih.gov Aluminum, zinc, and magnesium complexes supported by nitrogen-containing ligands are particularly effective. For instance, magnesium complexes derived from aminopiperidine-based salalen and salan ligands show good activity for rac-lactide polymerization. researchgate.net Similarly, aluminum complexes with amidinate or anilido-oxazolinate ligands can catalyze the ROP of rac-lactide with varying degrees of stereoselectivity. nih.govrsc.org The ligand structure directly influences the coordination environment of the metal center, which in turn dictates the stereochemical outcome of the polymerization. rsc.org

Table 2: Ring-Opening Polymerization of rac-Lactide with Various Aluminum Complexes nih.govrsc.org
Catalyst/Ligand TypeTime (h)Conversion (%)Pr/PmaTm (°C)b
Anilido-Oxazolinate-Al24990.68 (Pr)-
Amidinate-Al (ortho-chloro)0.25990.54 (Pm)145
Amidinate-Al (bulky ortho)10950.70 (Pm)165
NHC-Phosphinidene-Al24990.92 (Pm)191

a Pr = probability of heterotactic enchainment; Pm = probability of isotactic enchainment. A value of 0.5 indicates an atactic polymer. nih.govnih.gov b Tm = melting temperature, indicative of crystallinity.

Influence of Ligand Architecture on Catalytic Activity and Stereoselectivity

The architecture of the ligand bound to a metal center is a critical determinant of the resulting catalyst's performance, profoundly influencing both its activity and selectivity. rsc.org In the context of polymerization catalysis, subtle changes to the steric and electronic properties of the ligand can lead to significant variations in the polymer's microstructure. nih.govelsevierpure.com

Steric Effects: The steric bulk of the substituents on the ligand framework plays a major role. In the ROP of rac-lactide, increasing the steric hindrance of the ligand, for example, by introducing bulky ortho-substituents on an N-phenyl ring of an amidinate ligand, can decrease the catalytic activity by impeding the approach of the monomer to the metal center. rsc.org However, this increased steric bulk can also enhance stereocontrol, leading to a higher degree of isotacticity in the resulting polylactide. rsc.org This is because a more crowded coordination sphere can better discriminate between the D- and L-enantiomers of the incoming lactide monomer.

Electronic Effects: The electronic properties of the ligand, governed by the presence of electron-donating or electron-withdrawing groups, modulate the electrophilicity of the metal center. For aluminum-based catalysts, introducing electron-withdrawing substituents (e.g., chloro or fluoro groups) on the ligand can increase the Lewis acidity of the aluminum center. rsc.orgelsevierpure.com This enhanced electrophilicity generally leads to a significant increase in catalytic activity, as it facilitates the coordination and activation of the monomer. rsc.org

Table 3: General Influence of Ligand Properties on Catalysis rsc.orgelsevierpure.com
Ligand ModificationEffect on Metal CenterImpact on Catalytic ActivityImpact on Stereoselectivity
Increased Steric BulkMore crowded coordination sphereGenerally decreasesOften increases
Electron-Withdrawing GroupsIncreased electrophilicity/Lewis acidityGenerally increasesVariable
Electron-Donating GroupsDecreased electrophilicity/Lewis acidityGenerally decreasesVariable

For a ligand like this compound, these principles suggest that its catalytic potential could be tuned by modifying its structure. For instance, introducing bulky substituents on the piperidine ring could enhance stereoselectivity in polymerization reactions. Conversely, altering the electronic properties of the piperidine ring or the substituents on the nitrogen atoms could be used to modulate the reaction rates for applications like N-alkylation.

Structure Activity Relationship Sar Studies on N,n Dimethyl 1 Piperidin 3 Ylmethanamine Analogs Chemical/mechanistic Focus

Influence of Substituent Effects on Reactivity Profiles (e.g., steric and electronic effects on anti-mycobacterial activity)

The anti-mycobacterial activity of piperidine (B6355638) derivatives is significantly influenced by the nature of substituents on the piperidine ring and associated pharmacophores. Studies on various analogs have demonstrated that both electronic and steric factors play a crucial role in determining their potency against Mycobacterium tuberculosis.

Research into piperidinothiosemicarbazone derivatives has highlighted the importance of the basicity and lipophilicity of substituents. For instance, in a series of 6-substituted pyridine (B92270) and pyrazine (B50134) derivatives, a clear trend in anti-mycobacterial activity was observed, with the order of potency being piperidine > pyrrolidine (B122466) > morpholine. This trend directly correlates with the basicity of these substituents, as piperidine and pyrrolidine are more basic than morpholine. This suggests that the nitrogen atom's ability to participate in hydrogen bonding or protonation is critical for the compound's mechanism of action. Furthermore, the higher lipophilicity of the piperidine substituent also appears to contribute to its superior activity, likely by enhancing cell wall penetration.

The following table summarizes the anti-mycobacterial activity of selected piperidinothiosemicarbazone derivatives, illustrating the impact of substituents on the piperidine and pyridine moieties.

CompoundSubstituent at C-6 of Pyridine RingMIC (μg/mL) vs. M. tuberculosis H37RvMIC (μg/mL) vs. Isoniazid-Resistant Strain
Compound 1Piperidine21
Compound 2Pyrrolidine42
Compound 3Morpholine168

Correlation of Steric and Electronic Parameters with Molecular Interactions (e.g., binding affinity to neurotransmitter receptors, COX-2 inhibitory activity)

The steric and electronic properties of substituents on N,N-Dimethyl-1-piperidin-3-ylmethanamine analogs are pivotal in determining their binding affinity and selectivity for various biological targets, including neurotransmitter receptors and cyclooxygenase (COX) enzymes.

Neurotransmitter Receptor Binding:

The interaction of piperidine and piperazine (B1678402) analogs with dopamine (B1211576) and serotonin (B10506) receptors is highly dependent on the nature and position of substituents. For dopamine D2 and D3 receptors, the introduction of bulky substituents can significantly impact binding affinity and selectivity. For instance, in a series of 1-benzyl-4-arylpiperazines, bulky groups in the 4-position of the aryl ring were poorly tolerated due to steric hindrance with Phe 178 of the D2 receptor. Conversely, substituents in the 2 and 3-positions were well-tolerated. Electron-donating groups, such as methoxy (B1213986) (-OMe), on the aryl ring were found to increase binding affinity, which was attributed to more favorable edge-to-face interactions with aromatic residues in the receptor's binding pocket.

Similarly, for serotonin 5-HT2A receptors, the nature of the substituent on a phenyl ring attached to the piperidine moiety influences both potency and selectivity. Halogenation of a terminal phenyl ring in a series of 4'-substituted phenyl-4-piperidinylmethanol derivatives led to compounds with high 5-HT2A potency and selectivity over other serotonin and dopamine receptor subtypes.

COX-2 Inhibitory Activity:

While direct studies on this compound as a COX-2 inhibitor are limited, the SAR of other piperidine-containing molecules provides valuable insights. The development of selective COX-2 inhibitors often relies on the presence of specific pharmacophores that can fit into the larger, more accommodating active site of COX-2 compared to COX-1. For many classes of COX-2 inhibitors, a key structural feature is a sulfonamide (SO2NH2) or methylsulfone (SO2Me) group on a phenyl ring.

The following table presents data on the binding affinities of substituted N-phenylpiperazine analogs at dopamine D2 and D3 receptors, illustrating the impact of substituent changes.

CompoundSubstituent on Phenyl RingD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity
Analog 12-OCH31.5150100
Analog 23-Cl2.1250119
Analog 34-F3.0300100

Stereochemical Impact on Molecular Recognition and Chemical Function

Stereochemistry is a critical determinant of the biological activity of this compound analogs, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. The chiral center at the 3-position of the piperidine ring means that enantiomers can exhibit significantly different pharmacological profiles.

The importance of stereochemistry is well-established in the field of medicinal chemistry, where it is common for one enantiomer of a chiral drug to be significantly more potent or have a different biological activity than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the enantiomers of a chiral ligand.

For piperidine derivatives, stereoselective synthesis is often employed to obtain enantiomerically pure compounds. This allows for the evaluation of the individual enantiomers and the determination of the eutomer (the more active enantiomer). For example, in the synthesis of positional analogs of methylphenidate, the stereoselectivity of the reaction is highly dependent on the catalyst and the protecting group on the piperidine nitrogen. This highlights the ability to control the stereochemical outcome and, by extension, the biological activity.

The stereochemical configuration can influence:

Binding Affinity: One enantiomer may fit more snugly into a receptor's binding pocket, leading to stronger and more favorable interactions.

Efficacy: Enantiomers can act as agonists, antagonists, or have no effect at the same receptor.

Metabolism: Enzymes responsible for drug metabolism can exhibit stereoselectivity, leading to different metabolic fates for each enantiomer.

While specific data on the stereochemical impact for this compound itself across a range of targets is not extensively detailed in the provided context, the general principles of stereochemistry in drug action strongly suggest that the (R) and (S) enantiomers would display different activities.

Design Principles for Modulating Chemical Reactivity based on SAR

The collective SAR data for this compound analogs provides a set of design principles for modulating their chemical reactivity and, consequently, their biological activity. These principles guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Introduction of Specific Pharmacophores: To target specific enzymes like COX-2, the incorporation of known pharmacophoric groups (e.g., sulfonamides) is a key strategy. The piperidine ring can serve as a scaffold to present these groups in the correct orientation for binding.

Steric Optimization: The size and shape of substituents must be carefully considered to avoid steric clashes with the biological target and to promote favorable van der Waals interactions. As seen with dopamine receptor ligands, small modifications in substituent size can dramatically alter binding affinity.

Stereochemical Control: The synthesis of single enantiomers is essential for developing selective and potent therapeutic agents. Chiral synthesis or separation techniques should be employed to isolate and evaluate the activity of individual stereoisomers. This allows for the identification of the eutomer and reduces the potential for off-target effects or toxicity from the less active enantiomer.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate the compound's properties. For example, replacing a phenyl ring with a bioisosteric heterocycle can alter the electronic distribution, solubility, and metabolic stability of the molecule, leading to an improved pharmacological profile.

By applying these principles, medicinal chemists can rationally design novel this compound analogs with tailored chemical reactivity and biological function for a variety of therapeutic applications.

Advanced Research Trajectories and Future Perspectives for N,n Dimethyl 1 Piperidin 3 Ylmethanamine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of highly functionalized piperidines is a critical task for modern organic chemistry. ajchem-a.com Traditional multi-step batch syntheses are often inefficient and generate significant waste. Consequently, research is increasingly focused on developing novel, efficient, and sustainable routes to compounds like N,N-Dimethyl-1-piperidin-3-ylmethanamine.

A foundational approach involves starting from commercially available materials like nipecotic acid or nipecotamide (B1220166). lookchem.comresearchgate.net A straightforward two-step procedure can yield orthogonally protected piperidin-3-ylmethanamine (B1584787), which can then be selectively deprotected and methylated to yield the target compound. lookchem.comresearchgate.net

However, more advanced and sustainable strategies are emerging. The direct catalytic hydrogenation of substituted pyridines is a powerful method for producing piperidine (B6355638) derivatives. asianpubs.org This approach is atom-economical, often utilizing clean hydrogen gas. asianpubs.org Innovations in this area include:

Homogeneous Catalysis: Robust iridium(III)-catalyzed ionic hydrogenation allows for the reduction of pyridines to piperidines with tolerance for sensitive functional groups like nitro and bromo groups. chemrxiv.org Similarly, rhodium-catalyzed transfer hydrogenation presents an effective method for creating chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn These methods offer high yields and selectivity under specific conditions. chemrxiv.orgdicp.ac.cn

Sustainable Electrocatalysis: Electrocatalytic hydrogenation of pyridines using a membrane electrode assembly offers a green alternative to traditional methods that require high temperatures and pressures. researchgate.netnih.gov This technique can achieve quantitative conversion of pyridines to piperidines at ambient temperature and pressure, significantly reducing the energy consumption and carbon footprint of the synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for Piperidine Scaffolds

Methodology Precursors Key Features Advantages Challenges
Orthogonal Synthesis Nipecotamide, Nipecotic Acid Multi-step batch process with protecting groups. lookchem.com High yields, well-established. lookchem.com Generates waste, multiple steps.
Catalytic Hydrogenation Substituted Pyridines Use of homogeneous (Ir, Rh) or heterogeneous (PtO₂) catalysts. asianpubs.orgchemrxiv.orgdicp.ac.cn High atom economy, access to diverse derivatives. asianpubs.orgchemrxiv.org May require precious metal catalysts and high pressure. researchgate.net
Electrocatalysis Substituted Pyridines Electrochemical reduction at an electrode surface. nih.gov Mild conditions (ambient temp/pressure), sustainable. nih.gov Requires specialized equipment, catalyst development.
Flow Chemistry Various simple starting materials Reactions occur in continuous streams within microreactors. mtak.hu Enhanced safety, scalability, rapid optimization, process automation. mtak.huresearchgate.net Initial setup cost, potential for clogging.

Development of Advanced Analytical Techniques for Comprehensive Characterization

Thorough structural characterization is essential to confirm the identity, purity, and conformational properties of this compound and its derivatives. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for elucidating the molecular structure.

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom, confirming the presence of the piperidine ring, the dimethylamino group, and the methylene (B1212753) bridge. researchgate.net

2D NMR: More complex techniques are used to unambiguously assign all proton and carbon signals, especially for complex derivatives. researchgate.netipb.pt These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms. researchgate.net HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings, helping to piece together the complete molecular framework. researchgate.net

Variable Temperature (VT) NMR: This technique can be used to study the molecule's dynamic behavior, such as the rate of ring inversion of the piperidine chair conformation. optica.org

Mass Spectrometry (MS) is critical for determining the molecular weight and fragmentation patterns, which further confirms the structure.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the accurate molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺. nih.govscispace.com

Tandem Mass Spectrometry (ESI-MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. nih.govscielo.br For piperidine alkaloids, common fragmentation pathways include the neutral loss of water or the loss of side chains, providing valuable structural clues. nih.govscielo.br High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula. scielo.br

Table 2: Advanced Analytical Techniques for Characterization

Technique Type of Information Provided Application to this compound
1D NMR (¹H, ¹³C) Number and type of protons and carbons, chemical environment. researchgate.net Confirms basic structural components (piperidine ring, -N(CH₃)₂, -CH₂-).
2D NMR (COSY, HMQC, HMBC) Connectivity between atoms (H-H, C-H). researchgate.netresearchgate.net Unambiguous assignment of all signals and confirmation of substituent position.
Mass Spectrometry (ESI-MS) Molecular weight and formula (with HRMS). nih.govscispace.com Precise determination of mass and elemental composition.
Tandem MS (ESI-MS/MS) Structural information from fragmentation patterns. scielo.br Confirmation of the piperidine core and side chain structure.
Computational Analysis 3D structure, conformational energy, electronic properties. nih.govresearchgate.net Prediction of the most stable chair/boat conformers and substituent orientation.

Unveiling New Chemical Transformations and Derivatization Strategies

The structural features of this compound—specifically the secondary amine of the piperidine ring—offer significant opportunities for chemical transformations and the creation of new derivatives.

N-Functionalization of the Piperidine Ring: The secondary amine is a nucleophilic site readily available for derivatization. Standard reactions include:

N-Alkylation: Introduction of various alkyl or aryl groups.

N-Acylation: Formation of amides, which can alter the compound's electronic properties and hydrogen bonding capacity.

N-Arylation: Creating N-aryl piperidines, a common motif in pharmacologically active compounds. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

C–H Functionalization: More advanced strategies move beyond the heteroatom to directly functionalize the carbon skeleton of the piperidine ring. Catalyst-controlled C–H functionalization is a powerful tool for site-selective reactions, which can be difficult to achieve with traditional methods due to the similar reactivity of the various C-H bonds. nih.gov Recent advances have shown that rhodium catalysts can be designed to selectively target specific positions on the piperidine ring, such as the C2, C3, or C4 positions, allowing for the introduction of new functional groups with high precision. nih.gov The ability to functionalize positions remote from the activating nitrogen atom opens up new avenues for creating diverse molecular architectures. researchgate.net

These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships (SAR) and optimize properties for various applications.

Predictive Modeling and Data Science Integration in this compound Research

The integration of computational tools and data science is accelerating the pace of chemical research. For a molecule like this compound, these approaches can guide synthesis, predict properties, and rationalize experimental observations.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR represents a key data science approach in medicinal chemistry. mdpi.com For piperidine derivatives, QSAR models have been successfully developed to predict biological activities, such as toxicity or inhibitory potential against a specific target. nih.govtandfonline.com The process involves creating a dataset of related compounds with known activities and then using machine learning algorithms—such as multiple linear regression (MLR), support vector machines (SVM), or neural networks—to build a predictive model based on calculated molecular descriptors. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test. researchgate.net

Table 3: Typical Workflow for QSAR Modeling

Step Description Tools/Methods
1. Data Collection Compile a set of piperidine derivatives with measured biological activity. Scientific literature, chemical databases.
2. Descriptor Calculation Compute numerical descriptors representing the physicochemical properties of each molecule (e.g., size, shape, electronics). Software like PaDEL, Dragon. nih.gov
3. Model Building Use statistical and machine learning methods to find a correlation between descriptors and activity. Multiple Linear Regression, Support Vector Machines, Neural Networks. nih.govtandfonline.com
4. Model Validation Assess the model's robustness and predictive power using internal (cross-validation) and external test sets. tandfonline.com r², Q², external validation.
5. Prediction Use the validated model to predict the activity of novel, virtual compounds. In silico screening.

Computational Conformational Analysis: The three-dimensional shape of a molecule is crucial for its biological activity. Piperidine rings typically adopt a low-energy chair conformation, but boat or twist-boat forms can also be relevant, particularly in receptor binding pockets. ias.ac.inacs.org Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different conformers and to predict the preferred orientation (axial vs. equatorial) of substituents. nih.govresearchgate.net Understanding the conformational preferences of this compound and its derivatives is essential for designing molecules that fit precisely into a biological target. nih.gov

Q & A

Q. How can researchers reconcile computational toxicity predictions with experimental cytotoxicity assays?

  • Methodological Answer : Structural alerts (e.g., PAINS = 0.0 ) suggest low assay interference, but in vitro cytotoxicity (e.g., HepG2 assays) may reveal off-target effects. Use Tox21 high-throughput screening data to identify discordant endpoints and refine QSAR models with Bayesian classifiers .

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